molecular formula C16H19FN4 B2517861 N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide CAS No. 1006482-06-9

N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide

Cat. No. B2517861
CAS RN: 1006482-06-9
M. Wt: 286.354
InChI Key: HERMRIKRSNJIOT-UHFFFAOYSA-N
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Description

The compound "N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and a rigid structure imparted by the cyclopropyl and pyrazole rings. The fluorine atom and the carboximidamide moiety suggest potential interactions with biological systems, possibly as an inhibitor or modulator of certain enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides have been cyclized using polyphosphoric acid and other reagents to yield various oxazolyl-pyrazolamines . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving cyclization and functional group interconversion could be employed. The synthesis of related quinoline carboxylic acids from tetrafluorobenzene has been reported, indicating that fluorinated aromatic compounds can be synthesized and manipulated to produce a wide array of derivatives .

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a benzene ring substituted with a fluorine atom and a carboximidamide group, as well as a pyrazole ring with an isopropyl group. The cyclopropyl group would add steric bulk and could influence the conformation of the molecule. The presence of the fluorine atom could affect the electron distribution within the molecule, potentially enhancing its reactivity or binding affinity to biological targets.

Chemical Reactions Analysis

The compound contains several reactive functional groups that could participate in chemical reactions. The carboximidamide group could be involved in the formation of hydrogen bonds or act as a hydrogen bond acceptor. The fluorine atom could be involved in electrophilic aromatic substitution reactions, although its presence might deactivate the benzene ring towards further substitution. The pyrazole ring could engage in nucleophilic substitution reactions, given the right conditions and reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom is likely to increase the compound's lipophilicity, which could affect its solubility and permeability across biological membranes. The rigid structure imparted by the cyclopropyl and pyrazole rings might also influence the compound's crystallinity and melting point. The compound's reactivity could be modulated by the presence of the carboximidamide group, which could engage in various non-covalent interactions.

Scientific Research Applications

Cytochrome P450 Inhibition

Research on cytochrome P450 (CYP) isoforms in human liver microsomes highlights the importance of selective chemical inhibitors, which are crucial for predicting drug-drug interactions (DDIs). The selectivity of inhibitors is vital for deciphering the involvement of specific CYP isoforms in the metabolism of drugs. This area of study is relevant for compounds like N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide due to the potential impact on metabolic stability and DDIs in pharmacological contexts (Khojasteh et al., 2011).

Synthetic Routes to Pyrazolines

The synthesis and chemical behavior of hexasubstituted pyrazolines have been extensively studied. These compounds are key intermediates in the formation of cyclopropanes and have applications in the synthesis of hydroperoxy substituted pyrazolines, which are effective oxygen-atom transfer reagents. This research area may provide insights into synthetic methodologies applicable to the compound , facilitating the development of new chemical entities with potential biological activity (Baumstark et al., 2013).

Chemistry of Heterocyclic Compounds

Heterocyclic compounds, including pyrazoline and benzimidazole derivatives, have been identified as promising scaffolds in drug discovery due to their diverse biological activities. Studies focusing on the synthesis, reactivity, and application in heterocyclic and dyes synthesis of such compounds are directly relevant. This body of work underscores the therapeutic and material science applications of heterocyclic compounds, potentially guiding the research and development of N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide derivatives (Gomaa & Ali, 2020).

properties

IUPAC Name

N'-cyclopropyl-4-fluoro-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4/c1-11(2)21-15(9-10-18-21)20-16(19-14-7-8-14)12-3-5-13(17)6-4-12/h3-6,9-11,14H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERMRIKRSNJIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=NC2CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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